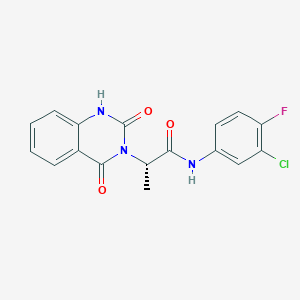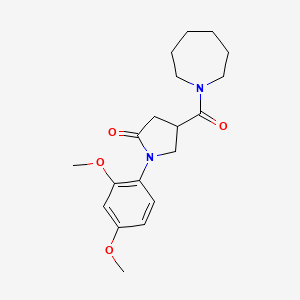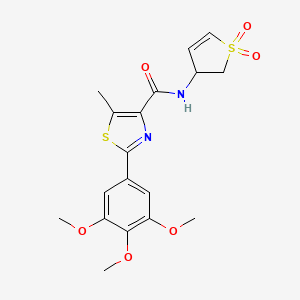
(2S)-N-(3-chloro-4-fluorophenyl)-2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-4-fluoroaniline and 2,4-dioxo-1,2,3,4-tetrahydroquinazoline.
Coupling Reaction: The 3-chloro-4-fluoroaniline is reacted with a suitable acylating agent, such as propanoyl chloride, under basic conditions to form the corresponding amide intermediate.
Cyclization: The amide intermediate is then subjected to cyclization with 2,4-dioxo-1,2,3,4-tetrahydroquinazoline in the presence of a dehydrating agent, such as phosphorus oxychloride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while reduction may produce reduced quinazolinone derivatives.
Scientific Research Applications
N-(3-Chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Research: It is used in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- N-(3-Chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)butanamide
Uniqueness
N-(3-Chloro-4-fluorophenyl)-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanamide is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanamide moiety. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C17H13ClFN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
(2S)-N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
InChI |
InChI=1S/C17H13ClFN3O3/c1-9(15(23)20-10-6-7-13(19)12(18)8-10)22-16(24)11-4-2-3-5-14(11)21-17(22)25/h2-9H,1H3,(H,20,23)(H,21,25)/t9-/m0/s1 |
InChI Key |
PUUVGCRQVSAIAQ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C3=CC=CC=C3NC2=O |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)F)Cl)N2C(=O)C3=CC=CC=C3NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11164857.png)

![5-[(4-chlorobenzyl)oxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11164867.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-oxo-1,2-dihydroquinoline-4-carboxamide](/img/structure/B11164869.png)
![1-butyl-N-{4-[(3,5-dichlorophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11164874.png)
![1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-(4-phenylbutan-2-yl)piperidine-4-carboxamide](/img/structure/B11164889.png)

![N-(4-sulfamoylbenzyl)-2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11164908.png)
![4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11164915.png)

![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B11164929.png)
![2-[(diethylcarbamoyl)amino]-N-(propan-2-yl)benzamide](/img/structure/B11164930.png)

![4,7-dimethyl-5-[2-(naphthalen-2-yl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B11164937.png)
